Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a nitro group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate.
Substitution: 6-nitro-1H-benzo[d]imidazole-4-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ester group can be hydrolyzed to release the active benzimidazole moiety, which can inhibit various enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-4-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
Ethyl 1H-benzo[d]imidazole-4-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both a nitro group and an ester functional group. This combination allows for a wide range of chemical modifications and applications in various fields .
Biological Activity
Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a nitro group and an ethyl ester, which contribute to its biological properties. The benzimidazole core is known for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 6-nitro-1H-benzimidazole derivatives. Specifically, compounds with similar structures have shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 16 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .
- A notable finding is that certain derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 8 and 16 mg/mL, comparable to fluconazole .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Code | Target Organism | MIC (mg/mL) | Comparison Drug | MIC (mg/mL) |
---|---|---|---|---|
4b | Staphylococcus aureus | 2 | Ciprofloxacin | 8–16 |
4k | Candida albicans | 8 | Fluconazole | 4–128 |
2d | Streptococcus faecalis | 16 | - | - |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Several derivatives have demonstrated significant cytotoxic effects against cancer cell lines:
- Half-Maximal Inhibitory Concentration (IC50) values for related compounds ranged from 1.84 to 10.28 μg/mL, indicating potent anticancer activity comparable to established chemotherapeutics like paclitaxel (IC50 = 1.38–6.13 μM) .
- Molecular docking studies suggest that these compounds may target key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor .
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound Code | Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μM) |
---|---|---|---|---|
1d | MCF7 | 5.00 | Paclitaxel | 6.13 |
2d | A549 | 3.50 | - | - |
4k | HeLa | 10.28 | - | - |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antimicrobial Mechanism : The nitro group may facilitate the formation of reactive intermediates that damage bacterial DNA or inhibit essential enzymes, leading to cell death .
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular signaling pathways involved in proliferation and survival .
Case Studies
In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their biological activities. Among them, this compound was identified as one of the most promising candidates due to its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to standard drugs .
Another case involved testing these compounds in vivo on tumor-bearing mice, where significant tumor suppression was observed, further validating their potential as therapeutic agents .
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 6-nitro-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
GDRGHUGVXGPOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2 |
Origin of Product |
United States |
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